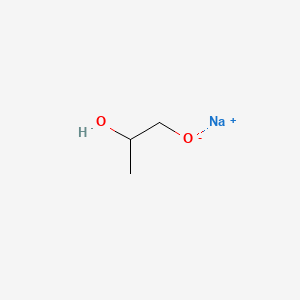
Dimethyl (diethylphosphanyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (diethylphosphanyl)propanedioate is an organophosphorus compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of both ester and phosphanyl functional groups, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl (diethylphosphanyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl propanedioate with an alkyl halide in the presence of a base such as sodium ethoxide. The enolate ion formed from diethyl propanedioate acts as a nucleophile and reacts with the electrophilic alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dimethyl (diethylphosphanyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phosphanyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphanyl compounds.
科学的研究の応用
Dimethyl (diethylphosphanyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl (diethylphosphanyl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols.
類似化合物との比較
Similar Compounds
Diethyl propanedioate:
Dimethyl propanedioate: Similar to diethyl propanedioate but with methyl ester groups instead of ethyl.
Dimethyl fumarate: An ester compound with applications in medicine, particularly in the treatment of multiple sclerosis.
Uniqueness
Dimethyl (diethylphosphanyl)propanedioate is unique due to the presence of both ester and phosphanyl functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its analogs.
特性
CAS番号 |
58334-31-9 |
|---|---|
分子式 |
C9H17O4P |
分子量 |
220.20 g/mol |
IUPAC名 |
dimethyl 2-diethylphosphanylpropanedioate |
InChI |
InChI=1S/C9H17O4P/c1-5-14(6-2)7(8(10)12-3)9(11)13-4/h7H,5-6H2,1-4H3 |
InChIキー |
QNYJFQUIGNTRSW-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)C(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


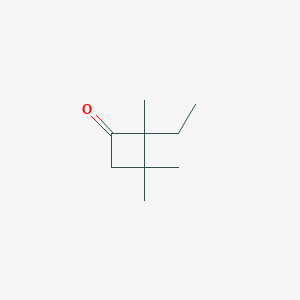


![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
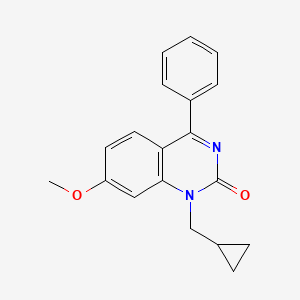
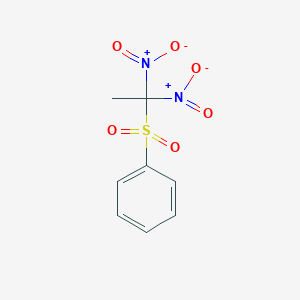
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)

![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)

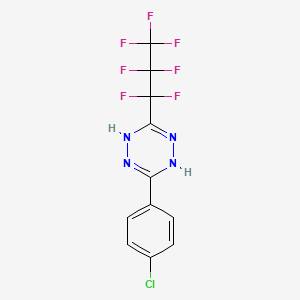
![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
